molecular formula C8H5F3O4 B2668082 3-Hydroxy-2-(trifluoromethoxy)benzoic acid CAS No. 851341-55-4

3-Hydroxy-2-(trifluoromethoxy)benzoic acid

Cat. No. B2668082
CAS RN: 851341-55-4
M. Wt: 222.119
InChI Key: LMKDQGZIQJKBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Hydroxy-2-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5F3O4 . It has a molecular weight of 206.12 . The compound is also known by other names such as “Benzoic acid, 3-(trifluoromethoxy)-” and "m-Trifluoromethoxybenzoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound “this compound” has a melting point of 89-92 °C . It’s worth noting that the solubility of benzoic acid, a related compound, in water at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .

Scientific Research Applications

Development of Fluorescence Probes

A study focused on the development of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino derivative, are significant for their ability to differentiate between various ROS, offering a tool to study the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Metal–Organic Frameworks (MOFs)

Research into the self-assembly and crystal structures of metal–3,4,5-tris(carboxymethoxy)benzoic acid frameworks based on polynuclear metal-hydroxyl clusters (e.g., Zn, Co) has been conducted. These frameworks exhibit unique properties such as strong blue light emission under ultraviolet light and paramagnetic behavior, indicating their potential in photophysical and magnetic applications (Yang et al., 2015).

Antibacterial Activity

A study on the synthesis and testing of novel 3-Hydroxy benzoic acid hybrid derivatives revealed potential antibacterial activity, suggesting its application in developing new drug candidates. This work highlights the versatility of 3-Hydroxy benzoic acid derivatives in pharmaceutical research (Satpute et al., 2018).

Environmental Applications

Research has also been conducted on the acceleration of the oxidation of organic pollutants by promoting the Fe(III)/Fe(II) cycle with hydroxylamine, using benzoic acid as a probe compound. This study provides insights into the rapid degradation of refractory organic contaminants in water treatment, showcasing the environmental applications of hydroxybenzoic acids (Zou et al., 2013).

Safety and Hazards

The compound “3-Hydroxy-2-(trifluoromethoxy)benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-hydroxy-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKDQGZIQJKBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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